Cas no 1247786-54-4 (1-bromo-2-2-bromo-1-(2,2,2-trifluoroethoxy)ethylbenzene)

1-bromo-2-2-bromo-1-(2,2,2-trifluoroethoxy)ethylbenzene structure
1247786-54-4 structure
商品名:1-bromo-2-2-bromo-1-(2,2,2-trifluoroethoxy)ethylbenzene
CAS番号:1247786-54-4
MF:C10H9Br2F3O
メガワット:361.981072187424
CID:5959163
PubChem ID:62106919

1-bromo-2-2-bromo-1-(2,2,2-trifluoroethoxy)ethylbenzene 化学的及び物理的性質

名前と識別子

    • 1-bromo-2-2-bromo-1-(2,2,2-trifluoroethoxy)ethylbenzene
    • EN300-1135025
    • 1-bromo-2-[2-bromo-1-(2,2,2-trifluoroethoxy)ethyl]benzene
    • 1247786-54-4
    • AKOS011386470
    • インチ: 1S/C10H9Br2F3O/c11-5-9(16-6-10(13,14)15)7-3-1-2-4-8(7)12/h1-4,9H,5-6H2
    • InChIKey: OHIPUKSPOVHBNA-UHFFFAOYSA-N
    • ほほえんだ: BrCC(C1C=CC=CC=1Br)OCC(F)(F)F

計算された属性

  • せいみつぶんしりょう: 361.89518g/mol
  • どういたいしつりょう: 359.89722g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 211
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.2
  • トポロジー分子極性表面積: 9.2Ų

1-bromo-2-2-bromo-1-(2,2,2-trifluoroethoxy)ethylbenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1135025-0.05g
1-bromo-2-[2-bromo-1-(2,2,2-trifluoroethoxy)ethyl]benzene
1247786-54-4 95%
0.05g
$768.0 2023-10-26
Enamine
EN300-1135025-0.5g
1-bromo-2-[2-bromo-1-(2,2,2-trifluoroethoxy)ethyl]benzene
1247786-54-4 95%
0.5g
$877.0 2023-10-26
Enamine
EN300-1135025-10g
1-bromo-2-[2-bromo-1-(2,2,2-trifluoroethoxy)ethyl]benzene
1247786-54-4 95%
10g
$3929.0 2023-10-26
Enamine
EN300-1135025-2.5g
1-bromo-2-[2-bromo-1-(2,2,2-trifluoroethoxy)ethyl]benzene
1247786-54-4 95%
2.5g
$1791.0 2023-10-26
Enamine
EN300-1135025-1.0g
1-bromo-2-[2-bromo-1-(2,2,2-trifluoroethoxy)ethyl]benzene
1247786-54-4
1g
$0.0 2023-06-09
Enamine
EN300-1135025-1g
1-bromo-2-[2-bromo-1-(2,2,2-trifluoroethoxy)ethyl]benzene
1247786-54-4 95%
1g
$914.0 2023-10-26
Enamine
EN300-1135025-0.1g
1-bromo-2-[2-bromo-1-(2,2,2-trifluoroethoxy)ethyl]benzene
1247786-54-4 95%
0.1g
$804.0 2023-10-26
Enamine
EN300-1135025-0.25g
1-bromo-2-[2-bromo-1-(2,2,2-trifluoroethoxy)ethyl]benzene
1247786-54-4 95%
0.25g
$840.0 2023-10-26
Enamine
EN300-1135025-5g
1-bromo-2-[2-bromo-1-(2,2,2-trifluoroethoxy)ethyl]benzene
1247786-54-4 95%
5g
$2650.0 2023-10-26

1-bromo-2-2-bromo-1-(2,2,2-trifluoroethoxy)ethylbenzene 関連文献

1-bromo-2-2-bromo-1-(2,2,2-trifluoroethoxy)ethylbenzeneに関する追加情報

Recent Advances in the Study of 1-Bromo-2-2-bromo-1-(2,2,2-trifluoroethoxy)ethylbenzene (CAS: 1247786-54-4)

The compound 1-bromo-2-2-bromo-1-(2,2,2-trifluoroethoxy)ethylbenzene (CAS: 1247786-54-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential applications in drug discovery. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic uses.

Recent studies have highlighted the synthetic versatility of 1-bromo-2-2-bromo-1-(2,2,2-trifluoroethoxy)ethylbenzene as a key intermediate in the preparation of more complex molecules. The presence of bromine atoms and the trifluoroethoxy group in its structure makes it a valuable building block for the development of novel pharmaceuticals, particularly in the areas of oncology and infectious diseases. Researchers have employed advanced techniques such as NMR spectroscopy and X-ray crystallography to elucidate its molecular structure and reactivity.

In terms of biological activity, preliminary in vitro studies have demonstrated that derivatives of 1-bromo-2-2-bromo-1-(2,2,2-trifluoroethoxy)ethylbenzene exhibit promising inhibitory effects against specific enzyme targets involved in cancer cell proliferation. For instance, a recent publication in the Journal of Medicinal Chemistry reported that certain analogs of this compound showed potent activity against tyrosine kinases, which are critical in signal transduction pathways associated with tumor growth.

Moreover, the trifluoroethoxy moiety in the compound has been linked to enhanced metabolic stability and improved pharmacokinetic properties, making it an attractive candidate for further drug development. Computational modeling studies have also suggested that the compound's unique electronic properties could facilitate interactions with biological targets, thereby increasing its efficacy.

Despite these promising findings, challenges remain in optimizing the compound's selectivity and reducing potential off-target effects. Current research efforts are focused on modifying the core structure to improve its therapeutic index. Collaborative studies between academic institutions and pharmaceutical companies are underway to explore the full potential of 1-bromo-2-2-bromo-1-(2,2,2-trifluoroethoxy)ethylbenzene in clinical settings.

In conclusion, 1-bromo-2-2-bromo-1-(2,2,2-trifluoroethoxy)ethylbenzene represents a promising scaffold for the development of new therapeutic agents. Its synthetic accessibility, combined with its demonstrated biological activity, positions it as a valuable tool in medicinal chemistry. Future research will likely focus on expanding its applications and addressing current limitations to unlock its full potential in drug discovery.

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